N-(4-chloro-3-nitrophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide
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Overview
Description
N-(4-chloro-3-nitrophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide is an organic compound that features a quinoline ring system and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Nitration and Chlorination: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group. Chlorination is then carried out using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Acetamide Formation: The final step involves the reaction of the chloronitrophenyl derivative with the quinoline derivative in the presence of a base such as sodium hydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: m-Chloroperbenzoic acid for oxidation reactions.
Major Products Formed
Reduction: Formation of N-(4-amino-3-chlorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinoline N-oxide derivatives.
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic and optical properties.
Biological Studies: It is used in research to understand its interactions with biological targets and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-nitrophenyl)-N’-(3,4-dichlorophenylureido)oxamide
- N-(4-chloro-3-nitrophenyl)-N’-(3-methylphenylureido)oxamide
Uniqueness
N-(4-chloro-3-nitrophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide is unique due to its combination of a quinoline ring and a nitrophenyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c18-14-8-7-13(10-16(14)21(23)24)19-17(22)11-20-9-3-5-12-4-1-2-6-15(12)20/h1-2,4,6-8,10H,3,5,9,11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDHRNGDUKYWCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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